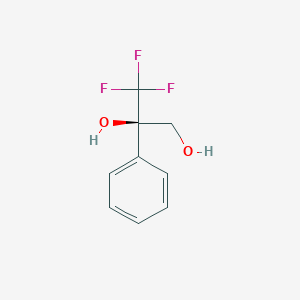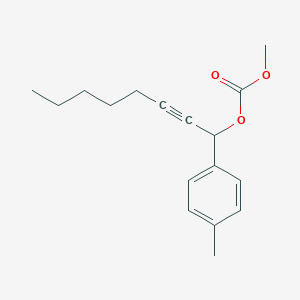
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate ester functional group attached to a methyl-substituted phenyl ring and an oct-2-yn-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate typically involves the reaction of 4-methylphenylacetylene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions, higher efficiency, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The carbonate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonate ester group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of carbamates or carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry:
Biological Research: The compound can be used as a probe to study biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate involves its interaction with specific molecular targets. The carbonate ester group can undergo hydrolysis to release the active alkyne and phenyl groups, which can then interact with enzymes or receptors in biological systems. The alkyne group can participate in click chemistry reactions, making it a useful tool for bioconjugation and labeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with an alkyne group and a carbonate ester.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a similar alkyne group but with a sulfonamide functional group.
Uniqueness
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate is unique due to its specific combination of a carbonate ester, a methyl-substituted phenyl ring, and an oct-2-yn-1-yl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
371256-81-4 |
|---|---|
Formule moléculaire |
C17H22O3 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
methyl 1-(4-methylphenyl)oct-2-ynyl carbonate |
InChI |
InChI=1S/C17H22O3/c1-4-5-6-7-8-9-16(20-17(18)19-3)15-12-10-14(2)11-13-15/h10-13,16H,4-7H2,1-3H3 |
Clé InChI |
ZDDUUIKKAZOSGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC(C1=CC=C(C=C1)C)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


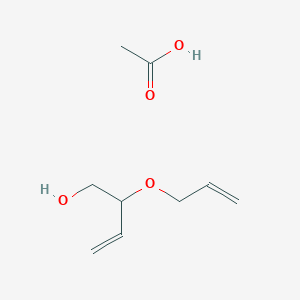
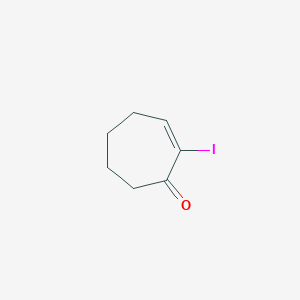
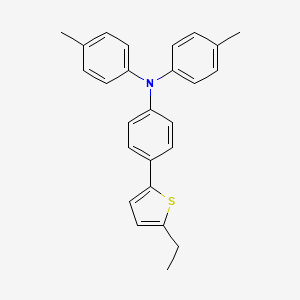
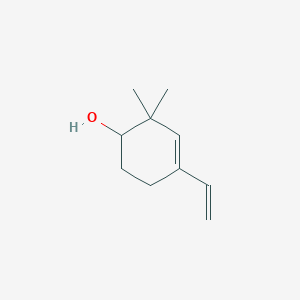
![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)
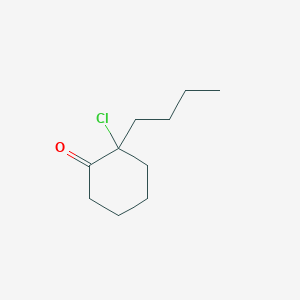
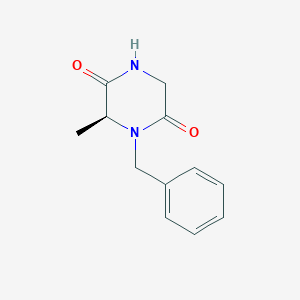
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
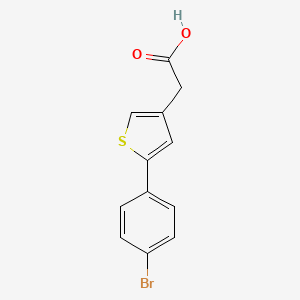
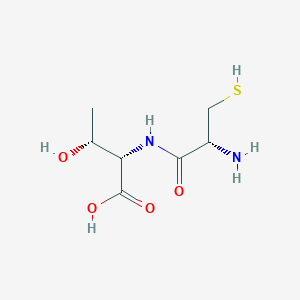
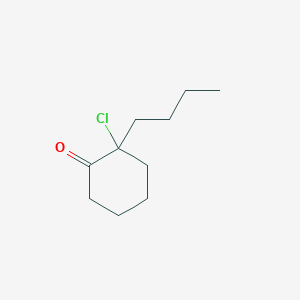
![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
